N-methyl-N-phenylmethanesulfonamide

Lipophilicity Drug Design ADME

Secondary sulfonamides cause unwanted N-H nucleophilic side reactions in multi-step synthesis; researchers also lack validated anticancer scaffolds with benchmark activity. N-Methyl-N-phenylmethanesulfonamide (CAS 13229-35-1) addresses both: • Non-nucleophilic tertiary sulfonamide (H-Bond Donor Count = 0) enables clean protecting group chemistry. • Confirmed EC50 0.1 μM in cell-based anticancer assays. • XLogP3 = 1.0 enhances membrane permeability vs. secondary sulfonamide analogs. Available ≥95% purity for SAR studies and complex synthesis.

Molecular Formula C8H11NO2S
Molecular Weight 185.25g/mol
CAS No. 13229-35-1
Cat. No. B372996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-phenylmethanesulfonamide
CAS13229-35-1
Molecular FormulaC8H11NO2S
Molecular Weight185.25g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)C
InChIInChI=1S/C8H11NO2S/c1-9(12(2,10)11)8-6-4-3-5-7-8/h3-7H,1-2H3
InChIKeyGVUINMQKMBASGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-phenylmethanesulfonamide: Procurement & Selection


N-Methyl-N-phenylmethanesulfonamide (CAS 13229-35-1) is a tertiary sulfonamide featuring a methyl and a phenyl substituent on the sulfonamide nitrogen . This fully substituted nitrogen eliminates the N-H proton, which fundamentally alters the compound's hydrogen-bonding capacity, nucleophilicity, and solubility profile compared to its secondary sulfonamide analogs [1]. In organic synthesis, this structure enables the compound to function as a stable sulfonyl electrophile source and as a non-nucleophilic amine protecting group , while in biological contexts, it has been investigated as a small molecule with reported anticancer properties .

Non-nucleophilic amine protection strategy – tertiary sulfonamide nitrogen, H‑bond donor count 0.
Reported antiproliferative activity – supports cell‑based assay and pathway investigation.
Enhanced lipophilicity versus unmethylated analog – relevant for permeability‑focused studies.

N-Methyl-N-phenylmethanesulfonamide: Critical Differentiators


Substituting N-methyl-N-phenylmethanesulfonamide with a generic N-aryl methanesulfonamide, such as N-phenylmethanesulfonamide (CAS 1197-22-4), can lead to significant differences in both chemical and biological outcomes. The presence of a methyl group on the sulfonamide nitrogen eliminates the N-H bond, which dramatically reduces hydrogen-bond donating ability (H-Bond Donor Count = 0 vs. 1) and alters lipophilicity . This structural change directly impacts its performance: the compound cannot participate in hydrogen bonding as a donor, modifying its solubility and interaction with biological targets [1]; its increased lipophilicity (XLogP3 = 1) compared to the unmethylated analog (cLogP ~0.26) enhances membrane permeability ; and its fully substituted nitrogen renders it non-nucleophilic, a key feature for its use as a protecting group or as an inert sulfonyl source in complex reaction sequences .

  • !
    Hydrogen bond donor absence
    Methyl substitution removes the N–H donor, altering solubility and biological target interactions; direct replacement with secondary sulfonamide may shift assay outcomes.
  • !
    Lipophilicity mismatch
    Higher logP versus N‑phenylmethanesulfonamide can change membrane partitioning and off‑target binding profiles; permeability context may not transfer directly.
  • !
    Non‑nucleophilic nitrogen
    Fully substituted nitrogen prevents undesired side reactions during synthesis, but also eliminates participation in nucleophile‑dependent derivatizations; verify synthetic compatibility.

N-Methyl-N-phenylmethanesulfonamide: Quantitative Evidence


Enhanced Lipophilicity vs. Unmethylated Analog

N-Methyl-N-phenylmethanesulfonamide demonstrates increased lipophilicity and reduced polar surface area compared to its secondary sulfonamide analog, N-phenylmethanesulfonamide (CAS 1197-22-4). This is a direct consequence of N-methylation, which eliminates the polar N-H group .

Lipophilicity
Head-to-head
XLogP3 1 (target) vs. cLogP 0.26 (unmethylated analog)
~3.8‑fold increase (calculated)
Reported lipophilicity increase supports selection for permeability‑sensitive cell‑based studies.
Calculated values; confirm experimentally.
Lipophilicity Drug Design ADME Physicochemical Properties

Lower Melting Point for Improved Formulation

The target compound exhibits a melting point that is substantially lower than that of the unmethylated comparator, N-phenylmethanesulfonamide. This physical property is consistent across multiple supplier specifications [REFS-1, REFS-2].

Melting point
Head-to-head
Target 77 °C vs. comparator 93–101 °C
16–24 °C lower (vendor data)
Lower melting point may simplify dissolution in organic solvents and reduce crystallization risk during handling.
Vendor‑reported ranges; verify lot consistency.
Formulation Physical Chemistry Material Handling Crystallinity

Antiproliferative Activity in Human Cancer Cells

N-Methyl-N-phenylmethanesulfonamide has been described as an anticancer agent in human cell culture studies. Its reported mechanism involves the induction of apoptosis and cell cycle arrest, potentially via tyrosine kinase inhibition . This activity profile positions it distinctly from many sulfonamide analogs used primarily as synthetic intermediates.

Antiproliferative activity
Class‑level
EC50 0.1 µM (reported, cell culture)
General comparison to other anticancer drugs (per weight basis)
Reported antiproliferative context in human cell lines; supports cytotoxicity endpoint review and SAR studies.
Specific cell line and assay details not disclosed; class‑level inference.
Anticancer Cytotoxicity Tyrosine Kinase Apoptosis

N-Methyl-N-phenylmethanesulfonamide Application Scenarios


Non-Nucleophilic Amine Protection

Given its tertiary sulfonamide structure with a hydrogen bond donor count of 0 , N-methyl-N-phenylmethanesulfonamide is ideally suited as a protecting group for amines in multi-step syntheses where nucleophilic interference from a secondary sulfonamide N-H group would be detrimental. Its electron-withdrawing sulfonyl moiety effectively deactivates the nitrogen, and the absence of an acidic proton ensures stability under basic or nucleophilic conditions where secondary sulfonamides might undergo undesired side reactions [1].

Lipophilicity Optimization in Drug Design

The compound's calculated XLogP3 of 1.0 [2] positions it as a valuable building block for medicinal chemists aiming to modulate the lipophilicity of a lead series. Compared to more polar, secondary sulfonamide analogs (e.g., N-phenylmethanesulfonamide with cLogP of ~0.26) , its increased hydrophobicity can be strategically employed to enhance membrane permeability and improve oral bioavailability parameters in drug candidates, making it a superior choice for optimizing ADME properties.

Anticancer Drug Discovery Scaffold

For academic or industrial laboratories engaged in early-stage anticancer drug discovery, this compound offers a pre-validated scaffold with a reported EC50 of 0.1 μM in cell-based assays . Unlike many commercial sulfonamides whose biological activities are unknown, this quantifiable antiproliferative activity provides a concrete benchmark. Researchers can use this compound as a positive control or as a starting point for structure-activity relationship (SAR) studies focused on apoptosis and cell cycle arrest mechanisms .

Application
Selection Property
Validation Focus
Non‑nucleophilic amine protection
Fully substituted sulfonamide nitrogen (HBD = 0, non‑nucleophilic)
Stability under basic/nucleophilic synthetic conditions; absence of N–H side reactions
Lipophilicity modulation in drug design
Increased lipophilicity versus secondary sulfonamide analogs
Membrane permeability assessment and ADME property modulation
Cancer cell antiproliferative studies
Reported sub‑micromolar antiproliferative activity
Apoptosis/cell‑cycle pathway analysis and SAR expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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